molecular formula C21H27Cl3N6O2 B12304973 4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride

Cat. No.: B12304973
M. Wt: 501.8 g/mol
InChI Key: BTTXXJKUIBXAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride is a complex organic compound that features a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the piperidine ring.
  • Introduction of the pyrrolopyrimidine moiety.
  • Attachment of the chlorophenyl group.
  • Final coupling reactions to form the complete molecule.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting hydroxyl groups to ketones or aldehydes.

    Reduction: Reducing nitro groups to amines.

    Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde derivative.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting or activating biological processes, and modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (without dihydrochloride): Similar structure but different salt form.

    Other piperidine derivatives: Compounds with a piperidine ring and various substituents.

    Pyrrolopyrimidine analogs: Compounds featuring the pyrrolopyrimidine moiety with different functional groups.

Uniqueness

The uniqueness of 4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.

Properties

Molecular Formula

C21H27Cl3N6O2

Molecular Weight

501.8 g/mol

IUPAC Name

4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H

InChI Key

BTTXXJKUIBXAHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.